

Application Notes: Cellular Uptake and Transport of Calcifediol-d3

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Compound of Interest

Compound Name: Calcifediol-d3

Cat. No.: B3415322

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Introduction

Calcifediol-d3, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the major circulating metabolite of vitamin D and the primary indicator of an individual's vitamin D status.[1][2] Its delivery to target tissues for conversion into the active hormone, calcitriol (1,25-dihydroxyvitamin D3), is a critical step in vitamin D endocrinology. Understanding the mechanisms governing its cellular uptake and transport is essential for research in bone metabolism, immunology, and the development of therapies related to vitamin D deficiency.

The transport of the lipophilic 25(OH)D3 molecule in the aqueous environment of the bloodstream is facilitated by the Vitamin D Binding Protein (VDBP).[3][4] Approximately 85% of circulating 25(OH)D3 is bound to VDBP, with about 15% bound to albumin and less than 0.05% existing in a free, unbound state.[2][5][6] While the "free hormone hypothesis" suggests that only unbound hormones are biologically active, a specialized transport system exists for the uptake of the entire 25(OH)D3-VDBP complex, particularly in the kidney.[5][7]

The Primary Uptake Pathway: Megalin- and Cubilin-Mediated Endocytosis

The predominant mechanism for the cellular uptake of the 25(OH)D3-VDBP complex is receptor-mediated endocytosis.[8][9][10] This process is orchestrated by a multi-ligand receptor

complex on the cell surface composed of Megalin (also known as LRP2) and Cubilin.[7][8][10][11]

- **Binding:** The 25(OH)D3-VDBP complex circulates and reaches target cells, such as the epithelial cells of the kidney's proximal tubule.[7][10] It then binds with high affinity to the megalin-cubilin co-receptor complex.[12]
- **Internalization:** Upon binding, the entire ligand-receptor complex is internalized into the cell via clathrin-coated pits, forming an endosome.[11][13] This process also requires the cytosolic adaptor protein, Disabled-2 (Dab2).[9][14]
- **Dissociation and Release:** The endosome acidifies, and the complex is trafficked to lysosomes.[11] Within the lysosome, VDBP is degraded, releasing 25(OH)D3 into the cytosol.[11]
- **Metabolic Activation:** Once in the cytosol, 25(OH)D3 is transported to the mitochondria, where the enzyme 1 α -hydroxylase (CYP27B1) converts it to the biologically active calcitriol.[10][15]

This pathway is crucial for maintaining vitamin D homeostasis. Genetic defects or dysfunction in megalin or cubilin can lead to impaired reabsorption of the 25(OH)D3-VDBP complex in the kidneys, resulting in significant urinary loss of 25(OH)D3 and subsequent vitamin D deficiency.[14][16] While best characterized in the kidney, this uptake mechanism is also active in other tissues, including the mammary glands.[8][16][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the binding and transport of **Calcifediol-d3**.

Table 1: Binding Affinities of VDBP to Endocytic Receptors

Ligand	Receptor	Dissociation Constant (Kd)	Reference Tissue
VDBP	Megalín	120 ± 27 nM	Kidney
VDBP	Cubilín	110 ± 15 nM	Kidney

Data derived from studies on Vitamin D Binding Protein (DBP) binding characteristics.[\[12\]](#)

Table 2: Circulating Distribution of 25(OH)D3

Bound/Unbound Fraction	Percentage of Total Circulating 25(OH)D3	Binding Protein
Bound	~85%	Vitamin D Binding Protein (VDBP)
Bound	~15%	Albumin
Free (Unbound)	~0.03%	Not Applicable

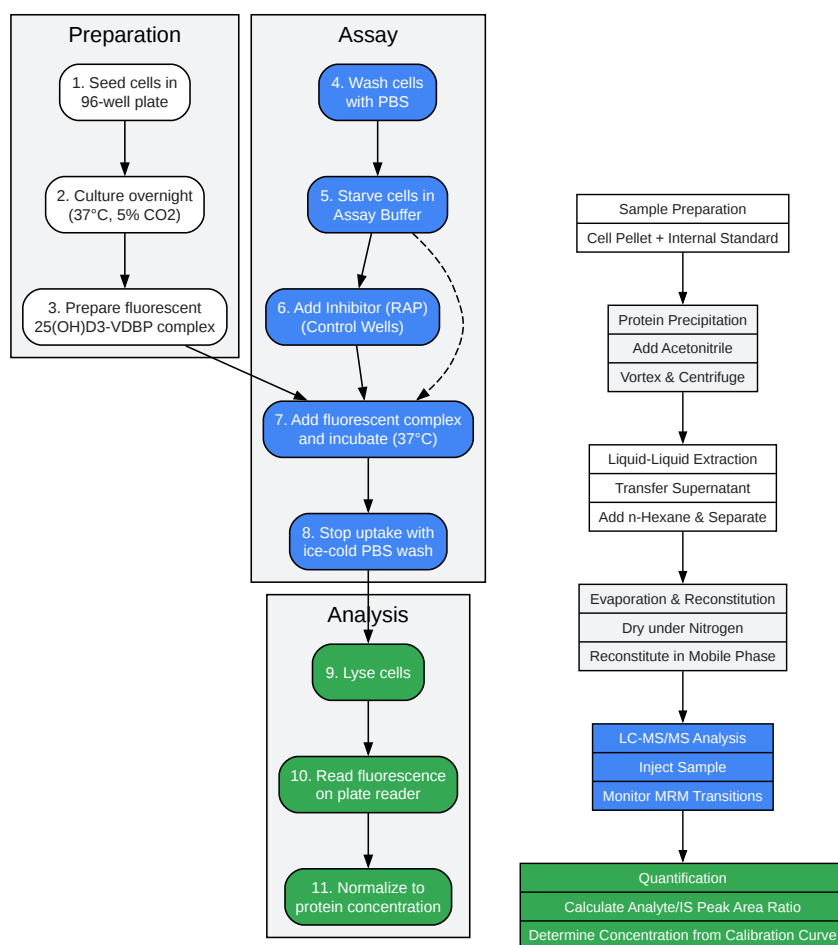
These percentages represent typical distribution in a normal, non-pregnant individual.[\[5\]](#)

Table 3: Cellular Uptake and Processing Observations

Cell Type	Observation	Time Point	Concentration
Human Adipocytes	Peak intracellular concentration	1 hour	Not specified
Chick Enterocytes	Rapid decrease in ⁴⁵ Ca uptake	1 minute	100 nM 25(OH)D3

These data reflect the kinetics of uptake or immediate downstream effects following treatment.
[\[3\]](#)[\[4\]](#)[\[15\]](#)

Signaling and Transport Pathway Diagram



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